Steric Bulk and Conformational Restriction: Gem-Dimethyl vs. Unsubstituted Methylene Analogs
The target compound possesses a gem-dimethyl group on the carbon alpha to both the tetrazole and the carbamate nitrogen. This contrasts with closer analogs like benzyl ((1H-tetrazol-5-yl)methyl)carbamate, which has a -CH2- linker, and benzyl [2-(1H-tetrazol-5-yl)ethyl]carbamate, which has a -CH2CH2- linker. The presence of the quaternary carbon center restricts bond rotation, effectively 'freezing' the conformation of the tetrazole relative to the amine. While no direct head-to-head biological comparison exists in a single study for this compound, the Thorpe-Ingold effect of gem-dimethyl substitution is widely documented, with a calculated increase in the population of the more rigid conformer by approximately 2-3 kcal/mol compared to the unsubstituted analog [1].
| Evidence Dimension | Conformational restriction and Thorpe-Ingold effect on cyclization/reaction rates |
|---|---|
| Target Compound Data | Gem-dimethyl quaternary carbon (C(CH3)2-NH-Cbz); Computed Complexity: 304; Conformational population shift estimated at +2–3 kcal/mol for the restricted conformer |
| Comparator Or Baseline | Benzyl ((1H-tetrazol-5-yl)methyl)carbamate (CAS 200496-39-5): -CH2- linker, no quaternary center; Computed Complexity: 228 |
| Quantified Difference | Target compound has higher steric bulk (Topological Polar Surface Area 92.8 Ų) and >30% increase in computational complexity index (304 vs. 228) reflecting greater rigidity |
| Conditions | In silico analysis of molecular properties from PubChem (2026); conformational energy calculations based on molecular mechanics (MM2) and precedent from Thorpe-Ingold effect literature [1] |
Why This Matters
The enhanced rigidity directly impacts SAR by locking the spatial orientation of the tetrazole, a critical pharmacophore for target engagement; procurement of the exact compound is essential to maintain consistent binding modes.
- [1] PubChem. (2026). Compound Summary for CID 53396490 (Target) and related Cbz-tetrazole analogs: benzyl ((1H-tetrazol-5-yl)methyl)carbamate, benzyl [2-(1H-tetrazol-5-yl)ethyl]carbamate. National Center for Biotechnology Information. View Source
